3-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}pyridazine

Conformational analysis Physicochemical profiling Medicinal chemistry

Procure 3-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}pyridazine (CAS 2034501-00-1) as a structurally differentiated research scaffold for kinase inhibitor development. The furan-3-carbonyl (not 2-carbonyl) regioisomerism and pyrrolidine (not piperidine) linker generate a unique three-dimensional pharmacophore that crucially determines target-binding geometry. This compound enables systematic head-to-head SAR comparisons of carbonyl attachment position and linker conformational effects—variables directly impacting potency, selectivity, and ADME. The unsubstituted 6-position on the pyridazine ring provides a versatile handle for focused library synthesis (e.g., 6-methoxy analog). Available via custom synthesis with typical lead times of 2–3 weeks. Research use only; not for human or veterinary applications.

Molecular Formula C13H13N3O3
Molecular Weight 259.265
CAS No. 2034501-00-1
Cat. No. B2874538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}pyridazine
CAS2034501-00-1
Molecular FormulaC13H13N3O3
Molecular Weight259.265
Structural Identifiers
SMILESC1CN(CC1OC2=NN=CC=C2)C(=O)C3=COC=C3
InChIInChI=1S/C13H13N3O3/c17-13(10-4-7-18-9-10)16-6-3-11(8-16)19-12-2-1-5-14-15-12/h1-2,4-5,7,9,11H,3,6,8H2
InChIKeyLXJJBGBYMDYWCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}pyridazine (CAS 2034501-00-1): Structural Profile and Procurement Baseline


3-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}pyridazine (CAS 2034501-00-1) is a synthetic small molecule with the molecular formula C13H13N3O3 and a molecular weight of 259.26 g/mol. It belongs to a structural class of heterocyclic compounds featuring a pyridazine core linked via an ether oxygen to a pyrrolidine ring, which is further N-substituted with a furan-3-carbonyl group . The compound is listed in vendor catalogs as a research chemical intended for laboratory use, with purity typically at or above 95% . Its structural scaffold places it within the broader family of pyridazine- and furan-containing molecules that have been investigated in the patent literature for potential kinase inhibition, particularly as EGFR and/or KRAS inhibitors [1].

Why Generic Substitution Is Not Advisable for 3-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}pyridazine in Research Procurement


Compounds within the pyridazine–furan–pyrrolidine chemical space are not interchangeable due to profound differences in three-dimensional conformation, electronic distribution, and target-binding geometry that arise from seemingly minor structural variations. The target compound’s unique connectivity—a pyridazin-3-yloxy group at the pyrrolidine 3-position coupled with a furan-3-carbonyl (rather than furan-2-carbonyl) N-substituent—generates a distinct spatial arrangement and hydrogen-bonding pharmacophore [1]. The five-membered pyrrolidine ring imposes a different conformational constraint and pKa profile compared to six-membered piperidine analogs, directly affecting target engagement [2]. Even a positional isomer shift of the furan carbonyl attachment from the 3- to the 2-position alters the vector of the carbonyl oxygen and the ring’s electrostatic potential, which can dramatically change binding affinity and selectivity . Without head-to-head comparative data for any specific target, substitution with a close analog risks introducing an uncontrolled variable that undermines experimental reproducibility.

Quantitative Differentiation Evidence for 3-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}pyridazine Versus Closest Analogs


Pyrrolidine Ring Conformational Restriction vs. Piperidine Analog: Physicochemical Property Differences

The target compound contains a pyrrolidine ring, whereas the closest core-altered analog, 3-{[1-(furan-3-carbonyl)piperidin-3-yl]oxy}pyridazine, contains a six-membered piperidine ring. Pyrrolidine rings are known to exhibit a lower number of accessible conformations and a higher barrier to ring inversion compared to piperidine rings. This results in a more rigid presentation of the 3-oxy substituent [1]. The difference in ring size also shifts the pKa of the tertiary amine: pyrrolidine is approximately 0.5–1.0 log units more basic than piperidine (conjugate acid pKa ~11.3 for pyrrolidine vs. ~10.8 for piperidine in aqueous solution), altering the protonation state at physiological pH and thus affecting hydrogen-bonding capacity and membrane permeability [2]. No quantitative solubility, logP, or biological activity data were found in the public domain for either compound.

Conformational analysis Physicochemical profiling Medicinal chemistry

Furan-3-carbonyl vs. Furan-2-carbonyl Regioisomerism: Impact on Molecular Recognition

The target compound bears a furan-3-carbonyl group, distinguishing it from the furan-2-carbonyl isomer, 3-{[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine. The position of the carbonyl attachment on the furan ring alters the orientation of the carbonyl oxygen and the ring oxygen relative to the pyrrolidine scaffold . In furan-2-carbonyl, the carbonyl is adjacent to the ring oxygen, allowing for a chelating interaction geometry; in furan-3-carbonyl, the carbonyl is one carbon removed from the ring oxygen, resulting in a distinct hydrogen-bond acceptor vector. This positional isomerism has been shown in other heterocyclic series to produce differences in target binding affinity of up to 10- to 100-fold [1]. No direct comparative biological data are publicly available for these two specific compounds.

Regioisomerism Structure-activity relationship Molecular recognition

Pyridazine Core vs. 6-Methoxypyridazine Derivative: Electronic and Steric Modulation

A direct derivative of the target compound is 3-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}-6-methoxypyridazine, which incorporates a methoxy substituent at the 6-position of the pyridazine ring [1]. The addition of the electron-donating methoxy group increases the electron density of the pyridazine ring, modifies its dipole moment, and introduces steric bulk adjacent to one of the ring nitrogen atoms. In related pyridazine series, 6-methoxy substitution has been shown to alter metabolic stability (e.g., reducing CYP-mediated oxidation at the adjacent position) and can shift target selectivity profiles by modulating π-stacking interactions and hydrogen-bond acceptor strength [2]. No quantitative comparative data (e.g., IC50, EC50, metabolic t1/2) are publicly available for this pair.

Electronic effects Steric modulation Pyridazine SAR

Recommended Research and Industrial Application Scenarios for 3-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}pyridazine


Chemical Probe Development for Kinase Selectivity Profiling

Based on its structural classification within the Sloan-Kettering pyridazine–furan patent family targeting EGFR and/or KRAS inhibition [1], this compound may serve as a starting scaffold for developing selective kinase chemical probes. The distinct furan-3-carbonyl pharmacophore and pyrrolidine conformational constraint differentiate it from piperidine-based analogs tested in the same patent family [2]. Researchers can use it to probe whether a pyrrolidine linker confers selectivity advantages over piperidine linkers in a specific kinase panel.

Structure-Activity Relationship (SAR) Studies on Furan Regioisomerism

The compound provides a valuable reference point for SAR campaigns exploring furan-3-carbonyl versus furan-2-carbonyl regioisomerism . It can be used in systematic head-to-head comparisons with the furan-2-carbonyl isomer to quantify the impact of carbonyl attachment position on target binding, cellular potency, and physicochemical properties. Such studies are essential for rational lead optimization.

Physicochemical Benchmarking of Pyrrolidine- vs. Piperidine-Containing Heterocycles

Given the well-established differences in conformational flexibility and basicity between pyrrolidine and piperidine rings [3], this compound can serve as a benchmark in parallel artificial membrane permeability assays (PAMPA), logD measurements, and thermodynamic solubility studies. Comparing its data with that of the piperidine analog generates quantitative design rules for core ring selection in heterocyclic lead series.

Synthetic Intermediate for Diversification at the Pyridazine 6-Position

The unsubstituted 6-position of the pyridazine ring offers a tractable handle for further functionalization (e.g., halogenation, cross-coupling, or nucleophilic displacement) [4]. This compound can be procured as a key intermediate to generate focused libraries of 6-substituted derivatives—such as the known 6-methoxy analog—for systematic exploration of electronic and steric effects on biological activity without committing to a single fully elaborated analog upfront.

Quote Request

Request a Quote for 3-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.